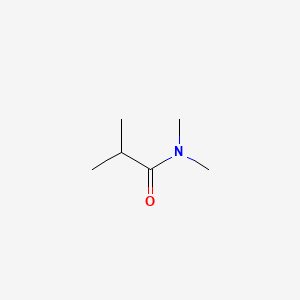
2-(3-Fluorophenyl)-2-methylpropanoic acid
Übersicht
Beschreibung
2-(3-Fluorophenyl)-2-methylpropanoic acid, also known as 3-fluoro-2-methylpropionic acid (3-FMP), is an organic compound that is used in a variety of scientific and research applications. It is a colorless, crystalline solid with a molecular weight of 166.1 g/mol and a melting point of 100°C. 3-FMP is a useful reagent for the synthesis of various compounds, including drugs, and has been studied for its potential applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
1. Asymmetric Synthesis and Stereochemistry
- The compound has been used in studies focused on asymmetric synthesis and the determination of absolute configuration in stereochemically complex molecules. For example, the research by Tucker and Chesterson (1988) resolved a related nonsteroidal antiandrogen by chromatographic separation, aiding in understanding the potent enantiomer's absolute configuration (Tucker & Chesterson, 1988).
2. Chiral Separation Techniques
- It has been part of research exploring chiral supercritical fluid chromatography (SFC) for resolving racemic mixtures of related compounds. Wu et al. (2016) demonstrated this by resolving a series of racemic 2,2-dimethyl-3-aryl-propanoic acids, showcasing the technique's effectiveness in separating chiral compounds without acidic additives (Wu et al., 2016).
3. Development of Pharmaceutical Intermediates
- The compound and its analogs have been utilized in synthesizing key pharmaceutical intermediates. Crameri et al. (1997) reported the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an important building block for the calcium antagonist Mibefradil, highlighting its role in developing new medicinal compounds (Crameri et al., 1997).
4. Application in Fluorescence Imaging
- In biomedical research, related compounds have been used in developing fluorescent probes for intracellular imaging. Nan et al. (2015) developed a ratiometric fluorescent pH probe using a related compound, FMIP, for strong-acidity pH detection in living cells, illustrating its application in advanced imaging techniques (Nan et al., 2015).
5. Radiopharmaceutical Research
- Compounds similar to 2-(3-Fluorophenyl)-2-methylpropanoic acid have been investigated for their potential in radiopharmaceutical applications, such as in tumor imaging using PET scans. McConathy et al. (2002) explored fluorinated analogues of alpha-aminoisobutyric acid, demonstrating their potential as imaging agents for neoplasms (McConathy et al., 2002).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-10(2,9(12)13)7-4-3-5-8(11)6-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJEUSESWZLJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649771 | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-methylpropanoic acid | |
CAS RN |
93748-20-0 | |
| Record name | 2-(3-Fluorophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















